N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide
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Overview
Description
Chemical Reactions Analysis
In a related study, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were synthesized and exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, include a molecular weight of 152.147, a density of 1.3±0.1 g/cm3, a boiling point of 291.4±39.0 °C at 760 mmHg, and a flash point of 130.0±27.1 °C .Scientific Research Applications
Antibacterial Agent
This compound has been identified as an effective antibacterial agent against Bacillus subtilis , showing significant bacterial biofilm growth inhibition .
Enzyme Inhibition
The compound exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which are involved in various physiological processes .
Synthesis of Derivatives
Researchers have synthesized new derivatives of the compound for further study, which suggests its potential as a precursor for more complex molecules .
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been studied, providing insights into its molecular configuration and potential interactions .
Hemolytic Activity
The compound has been studied for its hemolytic activity, which refers to its ability to cause the rupture of red blood cells .
Chemical Synthesis
It has been used in chemical synthesis processes as a reactant to produce various sulfonamide derivatives .
Each application is based on the unique properties and reactivity of the compound, demonstrating its versatility in scientific research.
Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure… Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL… - Springer Synthesis of some new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6… Synthesis of Some New N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6… Crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl…
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound exhibits moderate to weak inhibition of the aforementioned enzymes This means it binds to these enzymes and reduces their activity
Biochemical Pathways
By inhibiting cholinesterases, the compound can potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. On the other hand, inhibition of lipoxygenases can disrupt the synthesis of leukotrienes, molecules that mediate inflammatory responses .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the extent of enzyme inhibition and the specific physiological context. For instance, in the nervous system, enhanced cholinergic transmission could improve cognitive function. In the context of inflammation, reduced leukotriene synthesis could alleviate inflammatory symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the synthesis of similar compounds has been carried out in aqueous alkaline media . The stability and efficacy of the compound in the human body, which has a neutral pH, might be different and needs to be studied further.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-8-7-23-16)11-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHIPEZFHJVAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide |
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